Pentaethylene glycol monododecyl ether

Beschreibung

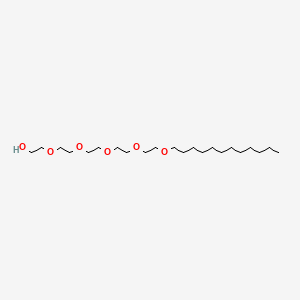

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O6/c1-2-3-4-5-6-7-8-9-10-11-13-24-15-17-26-19-21-28-22-20-27-18-16-25-14-12-23/h23H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPRIVJANDLWOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058632 | |

| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Pentaethylene glycol monododecyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3055-95-6 | |

| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3055-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Laureth-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003055956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15-Pentaoxaheptacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Principles of Nonionic Surfactant Systems Featuring Pentaethylene Glycol Monododecyl Ether C12e5

Thermodynamics of Micellization and Self-Assembly of C12E5 Systems

The formation of micelles, aggregates of surfactant molecules, in aqueous solutions is a spontaneous process driven by a delicate balance of thermodynamic forces. The following sections delve into the key thermodynamic parameters that characterize the micellization of C12E5.

Gibbs Energy and Enthalpy of Micelle Formation in Aqueous Solutions

The spontaneity of micellization is quantified by the standard Gibbs free energy of micellization (ΔG°mic). This thermodynamic parameter is related to the critical micelle concentration (CMC) by the equation:

ΔG°mic = RT ln(CMC)

where R is the gas constant and T is the absolute temperature. youtube.com A negative value for ΔG°mic indicates that micelle formation is a spontaneous process. For nonionic surfactants like C12E5, the primary driving force for micellization is the hydrophobic effect, which involves the entropy-driven removal of the hydrophobic tails from the aqueous environment to the core of the micelle. wikipedia.org

Table 1: Thermodynamic Parameters of Micellization for Selected Nonionic Surfactants

| Surfactant | Temperature (K) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |

|---|---|---|---|---|

| C12E5 | 298.15 | - | - | - |

| TX-100 | 298 | - | 6.96 ± 0.72 | - |

| CTAB | 298 | - | -9.16 ± 0.77 | - |

Influence of Temperature on Micellization Enthalpies and Heat Capacities of C12E5 and Related Ethers

Temperature significantly influences the thermodynamics of micellization. For nonionic surfactants, as the temperature increases, the hydrogen bonds between water molecules and the ethylene (B1197577) oxide headgroups are disrupted, leading to increased hydrophobicity and a decrease in the CMC. semanticscholar.org This trend continues until a minimum CMC is reached, after which the increased solubility of the alkyl chain at higher temperatures leads to a rise in the CMC. nih.gov

The enthalpy of micellization (ΔH°mic) also exhibits a strong temperature dependence. For many nonionic surfactants, ΔH°mic increases with temperature. journalofscience.org This relationship is described by the change in heat capacity of micellization (ΔCp,mic), which is typically positive for these systems. nih.gov A positive ΔCp,mic indicates that the transfer of the surfactant monomer from the aqueous phase to the micelle becomes more endothermic or less exothermic as the temperature rises.

Table 2: Enthalpy of Micellization (ΔH°mic) for a Cationic Surfactant at Various Temperatures

| Temperature (K) | ΔH°mic (kJ/mol) |

|---|---|

| 288 | -7.22 ± 0.58 |

| 293 | -8.19 ± 0.61 |

| 298 | -9.16 ± 0.77 |

| 303 | -10.13 ± 0.81 |

| 308 | -11.10 ± 0.95 |

Critical Micelle Concentration (CMC) Determination and its Significance in C12E5 Formulations

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form in significant numbers. Above the CMC, the addition of more surfactant primarily leads to the formation of more micelles rather than an increase in the monomer concentration. The CMC is a key parameter in formulating products, as many properties of the solution, such as detergency, solubilization, and surface tension, change abruptly at this concentration. wikipedia.org

The CMC of C12E5 in water at 32 °C is reported to be 2.9 × 10-3 wt %. squarespace.com The CMC can be determined by various experimental techniques, including surface tension measurements, conductivity measurements (for ionic surfactants), and fluorescence spectroscopy. ijert.org For nonionic surfactants like C12E5, a minimum in the CMC versus temperature curve is typically observed. nih.gov

Table 3: Critical Micelle Concentration (CMC) of C12E5 and Related Nonionic Surfactants at 25 °C

| Surfactant | CMC (g/L) |

|---|---|

| C8E5 | 3.15 |

| C8E6 | 3.91 |

| C10E6 | 0.38 |

| C10E8 | 0.51 |

Source: Data compiled from literature for CiEj surfactants. nih.gov

Analysis of Micellar Aggregation Numbers and Size Distribution in C12E5 Solutions

Above the CMC, surfactant monomers aggregate to form micelles. The average number of monomers in a micelle is known as the aggregation number (Nagg). For C12E5, as with many nonionic surfactants, the aggregation number and the size of the micelles are strongly dependent on both temperature and concentration. nih.gov

Studies using techniques such as static and dynamic light scattering have shown that for C12E5, an increase in temperature leads to a significant growth in micellar size. squarespace.com At lower temperatures, C12E5 forms small, nearly spherical micelles. As the temperature increases, these spherical micelles can grow into larger, elongated, thread-like or worm-like structures. squarespace.com This growth is a result of the changes in the packing parameter of the surfactant molecules, driven by the temperature-induced dehydration of the ethylene oxide headgroups. The size distribution of these micelles can be broad, especially as they grow into larger, polymer-like aggregates. squarespace.com

Phase Behavior and Structural Transitions in C12E5 Systems

In addition to forming micelles, C12E5 in aqueous solution can exhibit a rich phase behavior, forming various liquid crystalline phases at higher concentrations. One of the most intriguing of these is the L3 or "sponge" phase.

Characterization of L3 (Sponge) Phases in Binary and Ternary C12E5 Systems

The L3 phase, also known as the sponge phase, is an isotropic, optically transparent, and low-viscosity phase that consists of a continuous, multiply-connected bilayer of surfactant molecules separating two interpenetrating but continuous solvent domains. acs.orgtechnion.ac.il This bicontinuous structure is disordered and can be thought of as a "melted" cubic phase. technion.ac.il

In the binary C12E5/water system, an L3 phase can be observed. The formation and stability of this phase are sensitive to factors such as temperature and the presence of other components. For instance, in the C12E5/hexanol/water ternary system, an L3 phase is also present, and its properties, such as the membrane bending elasticity, have been studied. acs.org The structure of the L3 phase is often characterized by techniques like small-angle X-ray scattering (SAXS) and light scattering, which can provide information on the characteristic length scales of the structure, such as the correlation length. technion.ac.ilresearchgate.net

Table 4: Representative Structural Parameters of a Sponge (L3) Phase

| System | Parameter | Value |

|---|---|---|

| MO/GO mixture | Sponge cell correlation length (nm) | - |

| MO/GO mixture | Bilayer correlation distance (nm) | 4.05 |

Impact of Cosurfactants on L3 Phase Formation and Properties of C12E5

The sponge-like L3 phase of Pentaethylene Glycol Monododecyl Ether (C12E5) is a bicontinuous structure that can be significantly influenced by the addition of other surfactants. When a small quantity of an anionic surfactant, such as sodium decyl sulfonate (C10SO3Na), is introduced into a C12E5-water system, it has a profound effect on the equilibrium between the lamellar (Lα) and L3 phases. rsc.org Research shows that in such mixed systems, the L3 phase is replaced by a new bilayer phase. rsc.org The addition of the charged cosurfactant introduces long-range electrostatic repulsions, which inhibit the bilayer undulations that normally stabilize the highly swollen lamellar phase in the pure C12E5 system. rsc.org It is suggested that these electrostatic forces also destabilize the L3 phase by altering the preferred curvature of the bilayer as charge is incorporated. rsc.org The study of these systems often employs techniques like small-angle neutron scattering (SANS) and static light scattering (SLS) to probe the microstructure and interactions between aggregates as a function of temperature and the concentration of the added anionic cosurfactant. rsc.org

In other systems not containing C12E5, the L3 phase is known to be sensitive to pH changes, which can alter surfactant headgroup protonation and thereby impact bilayer curvature. princeton.edu For instance, in a system of cetylpyridinium (B1207926) chloride and hexanol, the stability of the L3 phase was tested by replacing a neutral NaCl solvent with an acidic HCl solvent of the same ionic strength to facilitate silica (B1680970) templating. princeton.edu It was found that in this specific system, changing the pH from neutral to acidic had a negligible effect on the L3 phase domain, allowing it to be used effectively as a template for synthesizing mesostructured materials. princeton.edu

Investigation of Lamellar Mesophase Formation and Properties in C12E5 Systems

The lamellar phase (Lα) of C12E5, characterized by stacked bilayers of surfactant molecules separated by water, exhibits rich structural and dynamic properties. At a concentration of 40% by weight in deuterium (B1214612) oxide (D2O), C12E5 forms a lamellar phase between 55 and 70 °C. acs.org Under the influence of shear, these planar lamellar phases can transform into multilamellar vesicles (MLVs). acs.orgwikipedia.org Time-resolved small-angle neutron and light scattering studies have been used to track this transition, observing the alignment of the lamellae just before MLV formation. acs.org

The stability and properties of the C12E5 lamellar phase can be mapped using techniques like 2H NMR spectroscopy to determine the precise boundaries of temperature and component concentrations for the existence of the ordered phase. researchgate.net Molecular dynamics (MD) simulations and solid-state NMR have been employed to investigate the structure of the lamellar phase at a molecular level. nih.gov These studies suggest that the low order parameters typically measured for poly(ethylene oxide) surfactant bilayers may be due to the formation of transient bilayer pores throughout the lamellar phase region. nih.gov The addition of other components, such as a random hydrophilic-hydrophobic polyelectrolyte, can induce transitions from a hexagonal to a lamellar phase, demonstrating the tunability of the system's microstructure. researchgate.net

| Parameter | Condition/Observation | Source |

|---|---|---|

| Concentration for Lα Phase | 40 wt% in D2O | acs.org |

| Temperature Range for Lα Phase | 55 °C to 70 °C (at 40 wt%) | acs.org |

| MLV Formation | Occurs from the lamellar phase under shear flow | acs.orgwikipedia.org |

| Structural Feature (from MD Simulation) | Presence of bilayer pores suggested | nih.gov |

Sphere-to-Rod Micellar Transitions in C12E5 Aqueous Solutions

In dilute aqueous solutions, C12E5 molecules self-assemble into micelles. As temperature and concentration increase, these micelles can undergo a morphological transition from small, spherical structures to large, elongated, threadlike (or cylindrical) micelles. squarespace.comresearchgate.net This sphere-to-rod transition is driven by the gradual dehydration of the hydrophilic ethylene oxide headgroups upon heating, which alters the molecular packing parameter. researchgate.net

Cryo-transmission electron microscopy (cryo-TEM) has provided direct visual evidence for this micellar growth. squarespace.com Light scattering studies further elucidate the properties of these resulting structures. The relationship between the radius of gyration (RG,z) and the hydrodynamic diameter (DhH) with the molecular weight (Mw) follows a power law, indicating that the long, threadlike micelles behave similarly to flexible polymers in a good solvent. squarespace.com In the vicinity of the critical point, these cylindrical micelles can become interconnected, forming a network structure. squarespace.com

Kinetics of Phase Separation and Coarsening in Dilute C12E5 Surfactant Solutions

When dilute aqueous solutions of C12E5 are subjected to a rapid temperature change that brings them into an unstable, two-phase region, they undergo phase separation. The kinetics of this process, particularly the growth of the new phase domains over time (a process known as coarsening), has been a subject of detailed investigation. nih.govaip.org Studies on dilute C12E5 solutions (e.g., 2.0 wt. %) confined between glass plates reveal a phenomenon known as viscoelastic phase separation. nih.govaip.org A characteristic feature is phase inversion: even though the water-rich phase is the majority component, it initially nucleates as droplets within the micelle-rich matrix. nih.govaip.org The minority, micelle-rich phase temporarily forms a network structure, which later collapses into disconnected islands. nih.govaip.org

The growth of these domains does not consistently follow the dynamic scaling hypothesis. nih.govaip.org Real-space microscopic imaging shows that the coarsening process, driven by hydrodynamics, follows a power-law growth where the characteristic length scale of the domains grows with time (t) as t^α, with the exponent α being close to 1/3. nih.govaip.orgaip.org This growth law is explained by Darcy's law for laminar flow. nih.govaip.org

In a different system, a ternary microemulsion of C12E5, water, and 1-chlorotetradecane, a temperature quench from a stable single-phase region (24 °C) to an unstable two-phase region (13 °C) also triggers phase separation. nih.gov Time-resolved small-angle X-ray scattering (TR-SAXS) was used to simultaneously track the shrinking of the initial microemulsion droplets and the growth of new oil droplets. nih.govacs.org After an initial period, the system reaches a steady state and continues to coarsen via Ostwald ripening, with the radius of the oil droplets (Roil) growing proportionally to t^(1/3). nih.gov

| System | Concentration | Process | Observed Growth Law | Source |

|---|---|---|---|---|

| C12E5 / Water | 2.0 wt. % | Temperature jump from 30.5 °C to 34.9 °C | Domain size ~ t^(1/3) | nih.govaip.org |

| C12E5 / Water / 1-Chlorotetradecane | 0.087 droplet volume fraction | Temperature quench from 24 °C to 13 °C | Oil droplet radius ~ t^(1/3) (Ostwald ripening) | nih.gov |

Pattern Formation during Phase Separation in C12E5 Solutions: Finger-like and Network Structures

The process of phase separation in dilute C12E5 solutions can lead to the formation of distinct and peculiar patterns. aip.orgnih.gov Researchers have observed finger-like patterns composed of parallel, periodic threads of micelle-rich domains. aip.orgnih.gov A crucial precursor to this pattern is the initial appearance of water-rich domains that are distinctly rimmed by micelle-rich domains. aip.orgnih.gov

These rims, which have a higher surfactant concentration than the surrounding mother phase, appear to play a significant role in the subsequent pattern evolution. aip.org The formation of these rims has been attributed to the spatially inhomogeneous elasticity of a transient gel-like network of worm-like micelles. nih.gov The low mobility of these rims and the elastic frustration in the surrounding area are thought to induce the nucleation, growth, and elongation of domains, ultimately leading to the observed finger-like structures. nih.gov This contrasts with typical phase separation, where the minority phase simply nucleates as droplets. Here, the initial nucleation of the majority phase (water) within a viscoelastic network leads to these more complex, non-equilibrium patterns. nih.govnii.ac.jp

Interfacial Phenomena and Adsorption Behavior of C12E5

The behavior of C12E5 molecules at interfaces is critical to their function as surfactants. This includes their arrangement in monolayers at the boundary between two phases, such as water and air, and their adsorption onto solid surfaces.

Molecular Dynamics Simulations of C12E5 Monolayers at Water/Air Interfaces

Molecular dynamics (MD) computer simulations provide detailed, atomistic-level insights into the structure and orientation of C12E5 molecules forming a monolayer at the air/water interface. researchgate.netpsu.edu Studies performed at very low surfactant concentrations (infinite dilution) reveal that the C12E5 molecules tend to lie nearly flat on the water surface rather than standing perpendicular to it. researchgate.netpsu.edu

The simulations allow for the calculation of the average tilt angles of the different parts of the molecule with respect to the surface normal (a line perpendicular to the interface). The hydrophobic C12 alkyl chain was found to have an average tilt angle of approximately 67.4°, while the more polar pentaethylene glycol headgroup was even more tilted, with an average angle of about 78.0°. researchgate.netpsu.edu These significant tilt angles confirm a flat-lying conformation. researchgate.net Further analysis shows that the conformations of the C12E5 molecules adsorbed at the interface are quite similar to their arrangements in a vacuum, at least at very low concentrations. researchgate.netpsu.edu These computational findings are in good agreement with experimental results from neutron reflection studies on similar surfactants. researchgate.net

| Molecular Fragment | Average Tilt Angle (with respect to surface normal) | Source |

|---|---|---|

| C12 Alkyl Chain | 67.4° ± 18.3° | researchgate.netpsu.edu |

| Pentaethylene Glycol Chain | 78.0° ± 8.5° | researchgate.netpsu.edu |

Structural and Dynamical Properties of Adsorbed C12E5 Molecules

The behavior of this compound (C12E5) at interfaces, particularly the air-water interface, has been extensively studied to understand its structural arrangement and dynamic properties. These investigations, primarily through molecular dynamics simulations and neutron reflection studies, reveal a complex interplay of forces that dictate the orientation and packing of the C12E5 molecules.

At infinite dilution at the air-water interface, molecular dynamics simulations indicate that C12E5 molecules tend to lie nearly flat on the water surface. rsc.org The dodecyl (C12) chain exhibits an average tilt angle of approximately 67.4° ± 18.3° with respect to the surface normal, while the more polar pentaethylene glycol chains have a tilt angle of about 78.0° ± 8.5°. rsc.org This conformation is similar to how C12E5 molecules are arranged in a vacuum phase, especially at very low surfactant concentrations. rsc.org

As the surface concentration of C12E5 increases, the molecular orientation changes. Neutron reflection studies have shown that for the C12Em series of surfactants (where 'm' is the number of ethylene glycol units), the hydrocarbon chain is tilted at about 40° away from the surface normal when m is 6 or less. bohrium.com This indicates a more upright orientation as the molecules pack more closely together.

The structure of the adsorbed C12E5 layer has been characterized in detail. Neutron reflection data, combined with deuterium labeling, have allowed for the determination of the distribution of the ethylene glycol and hydrocarbon chains, as well as the associated water molecules, normal to the surface. bohrium.com These studies provide insights into the thickness and density of the different parts of the adsorbed monolayer.

The dynamic properties of adsorbed C12E5 molecules have also been a focus of research. Molecular dynamics simulations show that the presence of increasing amounts of C12E5 leads to a gradual reduction in the mobility of the species at the interface. acs.org

Interactive Table: Structural Parameters of Adsorbed C12E5 at the Air-Water Interface

| Parameter | Value | Condition | Reference |

| Dodecyl Chain Tilt Angle | 67.4° ± 18.3° | Infinite Dilution | rsc.org |

| Pentaethylene Glycol Chain Tilt Angle | 78.0° ± 8.5° | Infinite Dilution | rsc.org |

| Hydrocarbon Chain Tilt Angle (C12Em, m≤6) | ~40° | High Surface Concentration | bohrium.com |

Surface Activity of C12E5 at Ionic Liquid Interfaces

The surface activity of this compound (C12E5) extends beyond traditional aqueous systems to interfaces involving ionic liquids (ILs). Molecular dynamics simulations have been employed to investigate the behavior of C12E5 at the free interface of an imidazolium-based room temperature ionic liquid (RTIL). acs.org

These studies reveal that the surface activity and the resulting structure of the adsorbed C12E5 layer are highly dependent on the surface density of the surfactant.

At low surface coverages , the C12E5 molecules integrate into the existing interfacial structure of the ionic liquid. The hydrophobic dodecyl tails of the C12E5 molecules become entangled with the alkyl chains of the imidazolium (B1220033) cations of the RTIL in the outermost layer of the interface. acs.org Concurrently, the hydrophilic pentaethylene glycol head of the C12E5 resides in an inner layer, interacting with the more polar regions of the ionic liquid. acs.org This arrangement suggests that at low concentrations, C12E5 does not form a distinct monolayer on top of the ionic liquid but rather incorporates itself into the surface structure.

As the surface coverage increases to high levels, a significant shift in the interfacial structure is observed. The inherent structure of the underlying ionic liquid surface becomes less defined. acs.org The C12E5 molecules are pushed towards more external positions, forming a more distinct surfactant layer at the interface. acs.org This indicates that at higher concentrations, the surfactant-surfactant interactions begin to dominate over the surfactant-ionic liquid interactions, leading to the formation of a more classical adsorbed layer.

Furthermore, the presence of C12E5 at the ionic liquid interface affects the dynamics of the system. An increase in the amount of the nonionic surfactant leads to a gradual reduction in the mobility of the ionic liquid species. acs.org This retardation effect is even more pronounced with the adsorption of ionic surfactants. acs.org

Interactive Table: Behavior of C12E5 at an Imidazolium-Based Ionic Liquid Interface

| Surface Coverage | Structural Arrangement of C12E5 | Effect on Ionic Liquid | Reference |

| Low | Hydrophobic tails entangle with IL cations; hydrophilic heads in an inner layer. | Minimal change to the vacuum/RTIL interface. | acs.org |

| High | Surfactant molecules shift to more external positions; a distinct layer begins to form. | The structure of the substrate vanishes; the interface becomes wider. | acs.org |

| Increasing Amounts | Not specified | Gradual reduction in the mobility of RTIL species. | acs.org |

Applications of Pentaethylene Glycol Monododecyl Ether C12e5 in Biological and Biomedical Research

Membrane Protein Solubilization and Stabilization Utilizing C12E5

The primary challenge in studying integral membrane proteins is removing them from their native lipid environment without compromising their structure and function. sigmaaldrich.commdpi.com Detergents like C12E5 are essential for this process, acting as substitutes for the lipid bilayer by forming micelles that encapsulate the hydrophobic transmembrane domains of the protein, thereby keeping them soluble in aqueous solutions. wikipedia.org

The selection of an appropriate detergent is a critical step for the successful isolation of integral membrane proteins. mdpi.com C12E5 has demonstrated high efficacy in this role. In studies involving the extraction of the integral membrane proteins hemagglutinin-neuraminidase (HN) and fusion protein (F) from purified Sendai virus, C12E5 yielded the best results among a range of non-ionic detergents. nih.gov When compared with other polyoxyethylene alkyl ethers with varying hydrocarbon and ethylene (B1197577) glycol chain lengths, Triton X-100, and octylglucoside, a 2% C12E5 solution provided the highest extraction yield, which was set as the benchmark of 100%. nih.gov The process involves incubating the membrane preparation with the detergent, which disintegrates the lipid bilayer and forms protein-detergent-lipid mixed micelles. wikipedia.org Following solubilization, the mixture is typically centrifuged at high speed to separate the solubilized proteins in the supernatant from non-solubilized membrane fragments and other cellular debris. wikipedia.org To maintain the proteins in a soluble state during subsequent purification steps, such as high-performance liquid chromatography (HPLC), C12E5 is often included in the elution buffers at concentrations above its critical micelle concentration (CMC). nih.gov

Beyond simple micellar solubilization, C12E5 can form more complex, ordered liquid crystalline phases, such as lamellar and bicontinuous cubic phases, which can serve as environments for studying membrane proteins. nih.govchemeurope.com The L3 phase, also known as the "sponge phase," is a random, bicontinuous structure of surfactant bilayers that provides a fluid, membrane-like environment. While direct studies detailing protein activity specifically within a C12E5 sponge phase are specialized, the principle is demonstrated by the use of C12E5 in creating lipid bilayer environments for functional and structural studies. For instance, C12E5 has been used to prepare a medium containing lipid bilayers to investigate the interaction of the ARF1 protein with PIP2 lipids, a key process in cellular signaling. pubcompare.ai The ability to form these varied structures, including multilamellar vesicles (MLVs) under specific shear and concentration conditions, underscores C12E5's versatility in creating biomimetic systems that support the native conformation and, by extension, the activity of embedded proteins. nih.gov The development of such lipidic mesophases is crucial for in meso crystallization, a technique that has proven successful for numerous membrane proteins. chemeurope.comnih.gov

The effectiveness of a detergent is highly dependent on the specific protein and application. C12E5 is often compared with other non-ionic detergents, such as its longer-chain counterpart Octaethylene glycol monododecyl ether (C12E8) and the alkyl glucoside n-octyl-β-D-glucopyranoside (β-OG).

In the extraction of Sendai virus proteins, C12E5 was found to be superior to both C12E8 and β-OG. The relative extraction yield with C12E5 was approximately 1.5 times higher than that achieved with C12E8 and nearly 2.5 times higher than with β-OG. nih.gov This highlights how subtle changes in the hydrophilic headgroup size can significantly impact extraction efficiency.

Physicochemical properties also differentiate these detergents and influence their application. C12E5 and C12E8 have very low CMC values compared to β-OG, meaning they form micelles at much lower concentrations. [1, 3, 21 from the first search] This can be an advantage in purification, as less detergent is needed in buffers to maintain protein solubility. [21 from the first search] However, the larger micelle size of C12E8 and the very high CMC of β-OG can be advantageous in other contexts, such as providing stability or being easier to remove by dialysis. [1, 21 from the first search]

Table 1: Comparison of Physicochemical Properties of Common Non-ionic Detergents

| Detergent | Chemical Formula | Molar Mass (g/mol) | Critical Micelle Concentration (CMC) |

|---|---|---|---|

| Pentaethylene glycol monododecyl ether (C12E5) | C22H46O6 | 406.60 | 0.07 mM (7x10⁻⁵ M) nih.govcancer.gov |

| Octaethylene glycol monododecyl ether (C12E8) | C28H58O9 | 538.75 | 0.09 mM nih.gov |

| n-Octyl-β-D-glucopyranoside (β-OG) | C14H28O6 | 292.37 | ~20 mM [21 from the first search] |

The process of membrane solubilization by detergents is temperature-dependent. Generally, lipid membranes become less susceptible to solubilization as temperature increases, requiring a higher concentration of detergent to initiate and complete the formation of mixed micelles. cancer.gov This phenomenon can be explained by changes in the molecular packing parameters of the lipids and detergent molecules due to thermal effects like chain disordering. cancer.gov

While comprehensive thermodynamic data for C12E5 is specific, studies on the closely related C10E5 (pentaethylene glycol monodecyl ether) show that the heat capacity changes associated with the detergent partitioning into the membrane are more negative than those for micelle formation. cancer.gov This quantitative insight helps model why more detergent is needed at higher temperatures. cancer.gov In practice, temperature is a critical parameter to control during solubilization experiments. For some systems, elevating the temperature can be used to tune membrane permeability and facilitate solubilization, as demonstrated with other detergents where fast transbilayer equilibration is achieved at higher temperatures (e.g., 65°C). However, it is also noted that detergent solubilization can disrupt the natural temperature-dependent interactions between membrane proteins and lipids that occur within an intact bilayer. [12 from the first search]

This compound (C12E5) in Protein Crystallization Methodologies

Obtaining high-resolution structures of membrane proteins via X-ray crystallography is a significant challenge, with the formation of well-ordered crystals being a major bottleneck. The choice of detergent is paramount, as it must not only maintain protein stability but also form a compact protein-detergent complex that can pack into a crystal lattice. nih.gov

Polyoxyethylene glycol ethers are a class of detergents utilized in membrane protein crystallization. A key study on bovine heart cytochrome c oxidase systematically investigated the effect of the ethylene glycol chain length of dodecyl polyethyleneglycol monoether detergents on crystallization. nih.govcancer.gov This research demonstrated that detergents in this family, including C12E5, were effective in producing crystals of this complex membrane protein. The study highlighted that the length of the hydrophilic chain is a critical variable that must be optimized for successful crystallization. nih.govcancer.gov

While detergents with longer ethylene glycol chains or different headgroups, like C12E8 and DDM (n-dodecyl-β-D-maltoside), are frequently listed among the most successful for crystallization, the success with C12E5 for a complex like cytochrome c oxidase validates its role as a viable candidate in crystallization screening. nih.gov The detergent's role is to create a stable, monodisperse protein-detergent complex with a hydrophilic surface suitable for forming the crystal contacts necessary for a well-ordered, three-dimensional lattice.

Lipidic Cubic Phase (in meso) Crystallization with C12E5 and Related Surfactants

The lipidic cubic phase (LCP) or in meso method is a highly effective technique for crystallizing membrane proteins. nih.govformulatrix.com This approach utilizes a lipid-based mesophase that mimics the native cell membrane environment, thereby stabilizing the protein and facilitating crystallization. formulatrix.comacs.org The process typically involves mixing a purified, detergent-solubilized membrane protein with a lipid, such as monoolein (B16389), which spontaneously forms a viscous and sticky, bicontinuous cubic phase. nih.govresearchgate.net This mesophase serves as a reservoir, feeding protein molecules into nucleation sites that lead to crystal growth. nih.gov

A proposed mechanism for in meso crystallization suggests that while the protein is initially dispersed throughout the cubic phase, crystals actually grow from a localized lamellar phase that forms upon the addition of a precipitant. nih.govnih.gov This lamellar phase is thought to act as a conduit between the growing crystal and the bulk cubic phase. nih.gov

While the LCP method is powerful, its success is highly dependent on the specific lipid and surfactant composition. Although the reviewed literature extensively details the use of lipids like monoolein to form the primary mesophase nih.gov, the specific role of C12E5 as an additive or primary surfactant in this context is not explicitly detailed in the provided search results. However, the compatibility of the LCP method with various detergents is a known aspect of the technique, suggesting that nonionic surfactants like C12E5 could potentially be used to modulate the mesophase properties or assist in protein solubilization prior to reconstitution.

High-Lipid, High-Detergent (HILIDE) Crystallization Approaches Incorporating C12E5

The High-Lipid, High-Detergent (HILIDE) method is another approach for crystallizing membrane proteins in an environment that mimics their native membrane. iucr.org This technique emerged from the observation that certain proteins crystallize well when solubilized directly from their native membranes, which contain high lipid content. iucr.org The core principle of HILIDE is to relipidate a purified, detergent-solubilized membrane protein before setting up crystallization trials. iucr.org This is achieved by mixing the target protein with high concentrations of both lipids and detergents. researchgate.netiucr.org

A key advantage of the HILIDE method is its flexibility; it is not limited to specific lipids or detergents and is compatible with standard vapor-diffusion crystallization techniques. researchgate.netiucr.org The method involves systematically varying the protein-lipid-detergent ratios to identify initial crystallization "hits," which can then be optimized. nih.gov Although the literature describes the general applicability of the method and its success with P-type ATPases nih.gov, and the use of detergents like octaethylene glycol monododecyl ether (C8E) in specific examples researchgate.net, a direct reference detailing the use of this compound (C12E5) was not found in the search results. However, the adaptable nature of the HILIDE method suggests that C12E5, as a nonionic detergent, could be a viable candidate for use within this framework.

The general approach for HILIDE involves:

Starting with a purified and detergent-solubilized protein. researchgate.net

Supplementing the sample with a large amount of both lipid and detergent prior to crystallization. researchgate.net

Utilizing vapor diffusion or batch crystallization methods to screen for optimal conditions. researchgate.netnih.gov

This technique yields "Type I" crystals, which are characterized by continuous bilayers of the membrane-spanning segments and lipids, resembling stacked 2D crystals. researchgate.netresearchgate.net

Effects of Polyethylene (B3416737) Glycol Chain Length on Protein Crystallization with C12E5 Analogs

The length of the polyethylene glycol (PEG) chain is a critical parameter that can influence the physicochemical properties of surfactants and polymers, impacting their interactions with proteins and their effectiveness in crystallization. youtube.com For C12E5 analogs, which differ in the number of ethylene glycol repeat units, this chain length can affect hydrophilicity, with shorter chains being more hydrophilic. youtube.com

In the context of protein crystallization, PEG is one of the most widely used precipitants. Studies on comb-like polymers with PEG side chains have demonstrated that the molecular weight (and thus length) of the PEG chains is a governing factor in the crystalline properties of the polymer itself. This suggests that for surfactants like C12E5 analogs, the length of the ethylene glycol chain could similarly influence the packing and ordering of protein-surfactant complexes, a crucial step in crystal lattice formation. The chain length can affect the size and shape of the surfactant micelles, which in turn impacts the solubilization and stabilization of the protein. While direct studies on C12E5 analogs with varying chain lengths for protein crystallization were not detailed in the provided search results, the general principles suggest that optimizing the PEG chain length is a key strategy for improving crystallization outcomes.

| Feature | Effect of Increasing PEG Chain Length | Source(s) |

| Protein Adsorption | Generally decreases | nih.gov |

| Steric Hindrance | Increases | nih.gov |

| Hydrophilicity | Decreases (polymer becomes more amphiphilic) | youtube.com |

| Crystallinity (of PEG polymer) | Dependent on molecular weight |

This table summarizes general findings on the effect of PEG chain length.

Investigations into Protein-Surfactant Interactions involving C12E5

The interaction between proteins and surfactants is fundamental to many biochemical processes and biotechnological applications. C12E5 and its analogs are frequently used as model nonionic surfactants to probe these interactions.

Impact of C12E5 on Protein Conformation and Stability

The conformational stability of a protein is dependent on a delicate balance of forces, including hydrogen bonds, ionic bonds, and hydrophobic interactions, as well as its interaction with the surrounding solvent environment. Nonionic surfactants like C12E5 can influence this stability.

Studies using polyethylene glycol (PEG) as a crowding agent have shown that its effect on protein structure and stability varies with its molecular weight. youtube.com Lower molecular weight PEGs can impact protein function through excluded volume effects, while larger PEGs may wrap around the protein surface via non-covalent interactions, inducing a confinement effect. youtube.com As C12E5 contains a short PEG chain, its interaction with a protein would likely be dominated by the properties of its micellar aggregates and the direct interaction of the PEG headgroup with the protein surface.

The addition of a nonionic surfactant can alter the protein's environment. For globular proteins, which typically exist in an aqueous environment with a hydration shell, the introduction of surfactants can disrupt this shell and interact with hydrophobic patches on the protein surface. While some nonionic surfactants have been shown to have minimal interaction with certain proteins researchgate.netnih.gov, others can influence conformational changes. For example, in a study on a calmodulin-like protein, it was found that an extra C-terminal tail was involved in the protein's conformational changes and stability. The interaction of a surfactant like C12E5 with such domains could potentially alter the protein's native structure and stability.

Refolding of SDS-Denatured Proteins using Nonionic Surfactants, including Potential for C12E5 Analogs

Sodium dodecyl sulfate (B86663) (SDS) is a powerful anionic surfactant that is widely used to denature and unfold globular proteins. nih.govnih.gov Interestingly, nonionic surfactants can be used to reverse this process and refold the proteins back to their native, functional state. nih.gov Studies have specifically demonstrated that octaethylene glycol monododecyl ether (C12E8), a close analog of C12E5, is effective in this application. nih.govnih.gov

The mechanism involves the nonionic surfactant competing with the protein for association with SDS molecules. nih.gov When a sufficient amount of a nonionic surfactant like C12E8 is added to a solution of SDS-denatured protein, the SDS is extracted from the protein-SDS complexes to form mixed micelles with the C12E8. nih.govnih.gov This releases the protein from the denaturing grip of SDS, allowing it to refold into its native conformation. nih.gov

This refolding capability has been demonstrated for several different globular proteins, including bovine serum albumin (BSA), β-lactoglobulin (βLG), and lysozyme. researchgate.netnih.gov The process generally involves two main steps: the rapid extraction of SDS from the protein complexes, followed by the slower refolding of the protein itself. nih.gov This suggests that the refolding of SDS-unfolded proteins by nonionic surfactants may be a general feature for water-soluble globular proteins, highlighting a significant potential application for C12E5 and its analogs. nih.gov

| Protein | Denaturant | Refolding Surfactant (Analog) | Outcome | Source(s) |

| Bovine Serum Albumin (BSA) | SDS | C12E8 | Refolding | researchgate.netnih.gov |

| β-Lactoglobulin (βLG) | SDS | C12E8 | Refolding | researchgate.netnih.govnih.gov |

| Lysozyme | SDS | C12E8 | Refolding | researchgate.netnih.gov |

| α-Lactalbumin (αLA) | SDS | C12E8 | Changed to NIS-bound state | researchgate.netnih.gov |

This table shows results from studies on refolding SDS-denatured proteins with the C12E5 analog, C12E8.

Protein Partitioning in C12E5-Based Aqueous Two-Phase Systems

Aqueous two-phase systems (ATPS) are liquid-liquid extraction systems formed by mixing two incompatible polymers (like PEG and dextran) or a polymer and a salt in water. These systems are used for the separation and purification of biomolecules, including proteins. The partitioning of a protein between the two phases depends on a variety of factors, including its surface properties (hydrophobicity, charge) and the properties of the ATPS.

Systems composed of the polymer dextran (B179266) and the non-ionic surfactant C12E5 have been studied for protein partitioning. iucr.org In this type of ATPS, a micelle-enriched phase (containing C12E5) is in equilibrium with a polymer-enriched phase (containing dextran). iucr.org The partitioning behavior of proteins in these systems can be manipulated by introducing charged components. iucr.org

For example, by adding small amounts of a charged surfactant like sodium dodecyl sulfate (SDS) or dodecyl trimethyl ammonium (B1175870) chloride (DoTAC) to the C12E5, charged mixed micelles can be formed. iucr.org This allows for the control of the micellar charge in terms of both sign and magnitude, independent of the pH. iucr.org Research has shown that the partition coefficients for various model proteins (such as BSA, cytochrome c, and lysozyme) in dextran-C12E5 systems are strongly affected by the addition of these charged surfactants, and the effects correlate directly with the protein's net charge. iucr.org This demonstrates the utility of C12E5-based ATPS as a tunable system for protein separation.

C12E5 in Drug Delivery Systems and Nanotechnology Research

This compound (C12E5), a non-ionic surfactant, has garnered significant attention in pharmaceutical sciences for its role in the design and development of advanced drug delivery systems. wikipedia.orgnih.gov Its amphiphilic nature, comprising a hydrophilic pentaethylene glycol head and a hydrophobic dodecyl tail, allows it to self-assemble and interact with other molecules in ways that are highly beneficial for drug formulation and delivery. wikipedia.org This section explores the multifaceted applications of C12E5 in creating sophisticated nanocarriers designed to improve the therapeutic efficacy of various medicinal compounds.

Formulation of Microemulsions, Liposomes, and Nanoparticles for Controlled Drug Release using C12E5

The effective delivery of therapeutic agents often relies on advanced carrier systems that can protect the drug, enhance its solubility, and control its release profile. C12E5 is a critical component in the formulation of several such systems, including microemulsions, liposomes, and nanoparticles. researchgate.netpharmascigroup.usnih.gov

Microemulsions are clear, thermodynamically stable, and isotropic mixtures of oil, water, and surfactant. pharmascigroup.usjsirjournal.com As a surfactant, C12E5 reduces the interfacial tension between the oil and water phases, facilitating the spontaneous formation of these nanostructured systems. pharmascigroup.us These formulations are particularly advantageous for solubilizing poorly water-soluble drugs, thereby improving their oral bioavailability. nih.gov

Liposomes are microscopic vesicles composed of one or more lipid bilayers, closely resembling the structure of biological membranes. Research has shown that C12E5 in an aqueous solution can self-assemble to form multilamellar vesicles (MLVs), a type of liposome. wikipedia.org Specifically, a 40% by weight solution of C12E5 in heavy water (D₂O) in the lamellar phase forms these MLVs under shear. wikipedia.org These vesicular structures can encapsulate both hydrophilic and hydrophobic drug molecules, shielding them from premature degradation and controlling their release over time. nih.gov

Nanoparticles, engineered on a nanometer scale, serve as versatile platforms for drug delivery. C12E5 functions as a stabilizing agent in the formulation of these nanoparticles, preventing their aggregation and controlling their size and distribution, which are critical parameters for their in vivo performance. nih.govresearchgate.net By incorporating drugs into these C12E5-stabilized carriers, it is possible to achieve a sustained release, which maintains the drug concentration within a therapeutic window for a prolonged period. nih.gov

Table 1: Role of C12E5 in Different Drug Delivery Formulations

| Delivery System | Primary Components | Role of C12E5 | Desired Outcome for Drug Delivery |

| Microemulsion | Oil, Water, Surfactant, Co-surfactant | Reduces interfacial tension between oil and water phases, enabling spontaneous formation of stable, transparent systems. pharmascigroup.usnih.gov | Enhances solubilization and bioavailability of poorly soluble drugs. nih.gov |

| Liposome | Phospholipids, Cholesterol, Water | Self-assembles into multilamellar vesicles (MLVs), forming the primary structure of the carrier. wikipedia.org | Encapsulates drugs for protection and provides controlled, sustained release. nih.gov |

| Nanoparticle | Polymer or Lipid Core, Surfactant | Acts as a surface stabilizer to prevent aggregation and control particle size. nih.govresearchgate.net | Improves stability, circulation time, and enables targeted or sustained drug release. nih.gov |

Interaction of C12E5 with Cell Membranes and Implications for Drug Penetration

A significant barrier to the efficacy of many drugs is the cell membrane, a selectively permeable lipid bilayer that restricts the passage of foreign substances. nih.gov Chemical penetration enhancers are often employed to overcome this barrier, and the surfactant properties of C12E5 make it a candidate for this function. The mechanism of action for many enhancers involves the disruption of the highly ordered structure of the membrane's lipid matrix. nih.govresearchgate.net

As an amphiphilic molecule, C12E5 can insert itself into the lipid bilayer of cell membranes. This intercalation is believed to increase the fluidity of the membrane and create transient pores or defects. This disruption of the membrane's integrity can lower its resistance to molecular transport, thereby facilitating the penetration of co-administered drug molecules that would otherwise be unable to cross. researchgate.net Amphiphilic drugs and surfactants can form micelles that enhance drug penetration by disrupting the plasma membrane. researchgate.net This mechanism is particularly relevant for topical and transdermal drug delivery, where passage through the stratum corneum is the rate-limiting step. nih.gov

Table 2: C12E5 Interaction with Cell Membranes

| Step | Description | Implication for Drug Penetration |

| 1. Approach | C12E5 molecules, present in the extracellular fluid, approach the cell surface. | - |

| 2. Intercalation | The hydrophobic dodecyl tail of C12E5 inserts into the hydrophobic core of the lipid bilayer, while the hydrophilic head remains oriented towards the aqueous environment. | The ordered structure of the lipid bilayer is disturbed. |

| 3. Fluidization | The presence of C12E5 molecules among the native lipids increases the overall fluidity and disorder of the cell membrane. researchgate.net | The barrier function of the membrane is temporarily compromised. |

| 4. Enhanced Permeability | The increased disorder and potential formation of transient pores create pathways for drug molecules to pass through the membrane more easily. nih.gov | Facilitated transport of drug molecules into the cell, leading to higher intracellular concentrations. |

Role of C12E5 in Enhancing Bioavailability of Hydrophobic Pharmaceuticals

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. Many newly developed pharmaceutical compounds are hydrophobic, meaning they have poor solubility in water. nih.gov This low solubility is a major hurdle, as it often leads to poor dissolution in the gastrointestinal fluids, limited absorption, and consequently, low and variable bioavailability. pharmascigroup.us

C12E5 plays a crucial role in overcoming this challenge through the mechanism of micellization. As a surfactant, when C12E5 is present in an aqueous solution above its critical micelle concentration (CMC) of 7x10⁻⁵ M, its molecules spontaneously aggregate to form micelles. wikipedia.org These are spherical structures with a hydrophobic core and a hydrophilic shell.

Table 3: Enhancing Bioavailability of Hydrophobic Drugs with C12E5

| Challenge with Hydrophobic Drugs | Mechanism of C12E5 Action | Consequence |

| Poor aqueous solubility | Formation of micelles above the Critical Micelle Concentration (CMC). wikipedia.org | Creates a "pseudo-soluble" form of the drug. |

| Low dissolution rate in GI tract | Encapsulation of the drug within the hydrophobic core of the micelles. | Increases the concentration of dissolved drug at the site of absorption. |

| Limited absorption & low bioavailability | The drug-loaded micelles act as carriers, transporting the drug to the intestinal epithelium for absorption. pharmascigroup.us | Improved and more consistent absorption, leading to higher bioavailability. |

Application of C12E5 in Polymer-Based Nanoparticle Delivery Systems

Polymer-based nanoparticles are a cornerstone of modern drug delivery research, valued for their biocompatibility, biodegradability, and versatility in encapsulating a wide range of therapeutic agents. nih.govmdpi.com The fabrication of stable and effective polymeric nanoparticles often requires the use of surfactants as stabilizers. nih.govresearchgate.net

In these systems, C12E5 acts as a surface-active agent during the nanoparticle preparation process, such as emulsion-solvent evaporation or nanoprecipitation. Its primary role is to adsorb onto the surface of the newly formed nanoparticles, creating a protective hydrophilic layer. nih.gov This layer serves two critical functions:

Steric Hindrance : It provides a physical barrier that prevents the nanoparticles from aggregating or clumping together, ensuring a stable and uniform dispersion. nih.gov

Size Control : The concentration and type of surfactant can influence the final size of the nanoparticles, which is a key determinant of their biological fate and efficacy. researchgate.net

Non-ionic surfactants like C12E5 are often preferred for these applications due to their lower toxicity profile compared to their ionic counterparts. nih.gov Furthermore, nanoparticles stabilized with such surfactants have been shown to exhibit prolonged circulation times in the bloodstream, as the hydrophilic surface can help them evade uptake by the immune system's macrophages. nih.gov

Table 4: Functions of C12E5 in Polymer-Based Nanoparticle Systems

| Function | Mechanism | Benefit in Drug Delivery |

| Stabilization | Adsorbs to the nanoparticle surface, preventing aggregation through steric hindrance. nih.gov | Ensures formulation stability and a longer shelf-life. |

| Size Regulation | Influences the particle size during the formulation process. researchgate.net | Allows for tuning of nanoparticle properties for optimal biodistribution. |

| Biocompatibility | As a non-ionic surfactant, it generally exhibits lower toxicity than ionic surfactants. nih.gov | Reduces potential side effects associated with the delivery vehicle. |

| Stealth Effect | Creates a hydrophilic surface that can reduce uptake by the reticuloendothelial system. nih.gov | Increases blood circulation time, allowing more drug to reach the target site. |

C12E5 in Biomimetic Systems and Model Membranes

Biomimetic systems are synthetic systems designed to imitate the structure and function of biological entities. In cell biology and biophysics, model membranes are a crucial type of biomimetic system used to study the complex behaviors of cellular membranes in a simplified and controlled environment. mdpi.comnih.gov Due to its amphiphilic character and ability to self-assemble, C12E5 is widely used in the creation of these model systems.

Formation of Biomimetic Mesophases with C12E5

Amphiphilic molecules like C12E5, when mixed with a solvent like water, can organize into various ordered, liquid crystalline structures known as lyotropic mesophases. mdpi.com These phases are not fully solid or fully liquid but possess a degree of molecular order. The specific mesophase formed depends on factors such as surfactant concentration and temperature. acs.orgacs.org

The C12E5/water system is known to form several mesophases that are of great interest as biomimetic models:

Lamellar Phase (Lα) : This phase consists of stacked bilayers of C12E5 molecules separated by layers of water. researchgate.net This structure is a direct analogue of the lipid bilayer that forms the fundamental basis of all biological membranes, making it an excellent model for studying membrane properties. mdpi.com

Hexagonal Phase (H₁) : In this phase, C12E5 molecules assemble into long, cylindrical micelles which then pack into a hexagonal lattice. acs.orgacs.org This phase is a model for non-lamellar structures that occur in biological membranes during processes like cell fusion or fission.

These C12E5-based mesophases serve as robust and versatile platforms for a variety of research applications. For instance, they are used in biological Nuclear Magnetic Resonance (NMR) spectroscopy to study the structure and orientation of membrane-associated proteins and peptides. duke.edu The ability to create these ordered, membrane-like environments allows researchers to investigate molecular interactions and dynamics that would be difficult to observe in the more complex environment of a living cell. duke.edunih.gov

Table 5: Biomimetic Mesophases of the C12E5/Water System

| Mesophase | Structural Description | Biomimetic Relevance | Research Application |

| Lamellar (Lα) | Parallel bilayers of C12E5 molecules separated by water layers. researchgate.net | Mimics the basic bilayer structure of cellular membranes. mdpi.com | Studying lipid packing, membrane elasticity, and protein-lipid interactions. researchgate.net |

| Hexagonal (H₁) | Cylindrical micelles of C12E5 packed in a hexagonal array. acs.org | Models non-bilayer lipid arrangements involved in membrane fusion and fission events. | Investigating the physical chemistry of surfactant self-assembly and its relevance to biological processes. acs.org |

| Isotropic (L₁) | Disordered solution of micelles (at low concentration) or a sponge-like bicontinuous structure. acs.org | Represents a disordered or fluid state of membrane components. | Used as a reference state or for studying the transition between ordered and disordered phases. acs.org |

Studies of Molecular Diffusion within C12E5-Based Membrane Environments

The study of molecular diffusion in biological membranes is crucial for understanding a wide range of cellular processes. C12E5-based systems provide a simplified and controllable model to mimic the complex environment of a cell membrane, allowing researchers to investigate the mobility of various molecules. Techniques such as Fluorescence Correlation Spectroscopy (FCS) and Pulsed-Field Gradient Nuclear Magnetic Resonance (PFG-NMR) are powerful methods for quantifying the diffusion of fluorescently labeled molecules and other species within these artificial membrane environments.

Research has demonstrated that the diffusion of molecules within C12E5 lamellar phases is influenced by the composition of the membrane. For instance, the introduction of cholesterol, a key component of many biological membranes, has been shown to modulate the mobility of probes within C12E5 bilayers. Studies using FCS have monitored the diffusion of fluorescent probe molecules like rhodamine B within C12E5/water mixtures. These investigations have revealed that increasing the concentration of cholesterol leads to a reduction in the diffusion coefficient of the probe. This effect is attributed to the ordering and condensing effect of cholesterol on the C12E5 bilayers, which increases the packing of the surfactant molecules and hinders the lateral movement of the probe.

While specific diffusion coefficients can vary depending on the exact experimental conditions (e.g., temperature, concentration, and the nature of the diffusing molecule), the qualitative trend of decreasing mobility with the addition of cholesterol is a consistent finding. The following table summarizes the conceptual findings from such studies.

| Probe Molecule | Membrane System | Experimental Technique | Key Finding |

|---|---|---|---|

| Fluorescent Dye (e.g., Rhodamine B) | C12E5 / Water Lamellar Phase | Fluorescence Correlation Spectroscopy (FCS) | Diffusion coefficient of the probe decreases with the addition of cholesterol to the C12E5 membrane. |

These studies underscore the utility of C12E5 as a model system to dissect the complex factors governing molecular diffusion in environments that mimic biological membranes.

Multilamellar Vesicle Formation in C12E5/D2O Systems under Shear

The lamellar phase of the C12E5/deuterium (B1214612) oxide (D2O) system can be induced to form multilamellar vesicles (MLVs), often referred to as "onions," when subjected to shear flow. This process is of significant interest as it provides insights into the fundamental mechanisms of membrane budding and fusion, and has potential applications in encapsulation and delivery systems. The formation and stability of these MLVs are highly dependent on factors such as temperature, surfactant concentration, and the applied shear rate.

Detailed investigations using a combination of rheology, small-angle neutron scattering (SANS), and small-angle light scattering (SALS) have provided a comprehensive picture of this shear-induced transition. In a typical experiment, a 40 wt % solution of C12E5 in D2O, which forms a lamellar phase at temperatures above 55°C, is subjected to a controlled shear rate. nih.govacs.org Time-resolved studies have shown that upon applying shear, the initial lamellar structure transforms into MLVs. nih.gov

The stability of these MLVs is confined to a specific range of shear rates. Research indicates that for a 40 wt % C12E5/D2O system at 55°C, stable MLVs form at shear rates between 1 and 10 s⁻¹. nih.gov At higher shear rates, the MLVs can become unstable and may transition back to a lamellar phase. acs.org The size of the MLVs has also been shown to be dependent on the applied shear rate, with higher shear rates generally leading to the formation of smaller vesicles. acs.org

The following interactive data table presents research findings on the relationship between the applied shear rate and the resulting radius of the multilamellar vesicles in a C12E5/D2O system at 55°C. acs.org

| Applied Shear Rate (s⁻¹) | Multilamellar Vesicle Radius (R_MLV) (μm) |

|---|---|

| 10 | 2.1 |

| 20 | 1.5 |

| 50 | 0.9 |

| 100 | 0.6 |

These detailed findings highlight the precise control that can be exerted over the formation and characteristics of multilamellar vesicles in C12E5 systems through the careful application of shear, providing a robust platform for studying membrane dynamics and for the potential development of novel materials.

Advanced Methodologies and Analytical Techniques Applied to C12e5 Research

Spectroscopic and Scattering Techniques

Spectroscopic and scattering methods are indispensable for characterizing the nanoscale structures formed by C12E5. They allow for the investigation of micellar size, shape, and aggregation, as well as the study of interactions with other molecules like proteins.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for determining the size, shape, and interaction of particles in the nanometer to micrometer range. In the context of C12E5, these methods are extensively used to characterize the morphology of micelles and the structure of various liquid crystalline phases.

SAXS measurements on C12E5 microemulsions have been used to investigate the size and shape of droplets. By fitting the scattering data to models, such as the hard-sphere model, it is possible to determine parameters like the radius of the microemulsion droplets. For instance, studies on a C12E5/H2O/n-Decane microemulsion have determined the size of the droplets to be approximately 65 Å. researchgate.net The analysis of SAXS data can also reveal transitions in micellar shape, such as the sphere-to-cylinder transition, which can be identified by a power-law fit of the scattering intensity, I(q), where a q⁻¹ dependence is characteristic of cylindrical objects. researchgate.net

SANS is particularly useful for studying surfactant systems due to the ability to use contrast variation by substituting hydrogen with deuterium (B1214612). This allows for the selective highlighting of different components within a complex system. SANS studies on C12E5 have provided detailed information on the structure of lamellar and microemulsion phases. researchgate.net In lamellar phases, SANS can be used to determine the interlamellar distance and to study the effects of additives, such as colloidal particles, on the lamellar structure. researchgate.net For C12E5 microemulsions, SANS data can be described by models like the symmetric disordered open connected lamellar model (DOC-lamellar). researchgate.net

Table 1: Structural Parameters of C12E5 Microemulsion Droplets Determined by SAXS researchgate.net

| Parameter | Value |

|---|---|

| Droplet Radius | 65 ± 1 Å |

| Polydispersity | 0.20 ± 0.01 |

Fluorescence spectroscopy is a highly sensitive technique used to study the formation and properties of micelles, as well as their interaction with other molecules. A common application is the determination of the critical micelle concentration (CMC) and the aggregation number of micelles using fluorescence quenching methods. nih.govnih.gov

In a typical fluorescence quenching experiment, a fluorescent probe (fluorophore) that partitions into the hydrophobic core of the micelles, such as pyrene, is used. A quencher molecule, which can decrease the fluorescence intensity of the probe upon close contact, is then added to the solution. The degree of quenching provides information about the concentration of micelles and, consequently, the aggregation number. nih.gov The aggregation number can be calculated from the relationship between the fluorescence intensity and the concentrations of the surfactant, probe, and quencher. nih.gov

Fluorescence spectroscopy is also a valuable tool for investigating the interactions between C12E5 micelles and proteins. Changes in the fluorescence properties (e.g., intensity, emission wavelength, and polarization) of intrinsic protein fluorophores (like tryptophan and tyrosine) or extrinsic fluorescent labels upon addition of the surfactant can reveal details about binding, conformational changes, and the local environment of the protein.

Circular Dichroism (CD) spectroscopy is a powerful method for rapidly evaluating the secondary structure, folding, and binding properties of proteins. springernature.comnih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The CD spectrum in the far-ultraviolet region (typically 190-250 nm) is sensitive to the protein's backbone conformation, providing information on the proportions of α-helices, β-sheets, turns, and random coil structures. springernature.comnih.gov

In the context of C12E5 research, CD is particularly useful for studying the conformational integrity of proteins, especially membrane proteins, that have been solubilized or reconstituted in C12E5-containing systems. By comparing the CD spectrum of a protein in a C12E5 environment to its spectrum in a native-like environment or in the absence of the surfactant, researchers can assess whether the surfactant perturbs the protein's secondary structure. Furthermore, CD can be used to monitor conformational changes in proteins upon interaction with C12E5 micelles or upon changes in environmental conditions such as temperature or pH. springernature.com

Fluorescence Recovery After Photobleaching (FRAP) and its variant, Fluorescence Recovery After Fringe Pattern Photobleaching (FRAPP), are microscopy-based techniques used to measure the two-dimensional lateral diffusion of fluorescently labeled molecules. researchgate.net These methods are particularly suited for studying molecular mobility in complex fluid systems like the liquid crystalline mesophases formed by C12E5.

In a FRAPP experiment, a laser is used to create a defined pattern of photobleached and unbleached areas in a sample containing fluorescent probes. The rate at which the fluorescence recovers in the bleached areas due to the diffusion of unbleached probes from the surrounding regions is monitored over time. This recovery rate is directly related to the diffusion coefficient of the fluorescent molecule.

FRAPP has been employed to investigate the diffusion of fluorescently labeled peptides within a biomimetic sponge (L3) phase composed of C12E5. researchgate.net Such studies provide insights into the mobility of molecules within these complex, bicontinuous structures and can reveal information about potential aggregation or interactions with the surfactant matrix.

Table 2: Diffusion Rates of Fluorescently Labeled Peptides in a C12E5-based L3 Sponge Phase Determined by FRAPP researchgate.net

| Peptide | Diffusion Rate (µm²/sec) |

|---|---|

| TM24-FITC | 0.09 ± 0.02 |

| SCR24-FITC | 1.14 ± 0.40 |

Rayleigh Light Scattering (RLS) is a technique that measures the light scattered by particles that are much smaller than the wavelength of the incident light. It is a valuable tool for studying phase transitions in surfactant solutions, such as the determination of the cloud point. The cloud point is the temperature at which a nonionic surfactant solution, upon heating, begins to phase separate, leading to a cloudy appearance due to the formation of large aggregates.

The intensity of the scattered light is proportional to the size and concentration of the scattering particles. As a C12E5 solution approaches its cloud point, the micelles begin to aggregate and grow in size, causing a significant increase in the scattered light intensity. By monitoring the scattered light intensity as a function of temperature, the cloud point can be accurately determined as the temperature at which a sharp increase in scattering is observed. researchgate.net This method provides a sensitive and non-invasive way to map the phase boundaries of C12E5-water systems.

Calorimetric and Thermodynamic Measurements

Calorimetric techniques provide direct measurement of the heat changes associated with physical and chemical processes, allowing for the determination of key thermodynamic parameters of C12E5 micellization and interactions.

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative study of biomolecular interactions and the thermodynamics of surfactant micellization. mdpi.comresearchgate.net In an ITC experiment, small aliquots of a titrant solution are injected into a sample cell containing a solution of the binding partner, and the heat released or absorbed during the interaction is measured.

For the study of C12E5, ITC can be used to determine the critical micelle concentration (CMC) and the enthalpy of micellization (ΔH_mic). mdpi.com By titrating a concentrated solution of C12E5 into water, the heat changes associated with the dilution of monomers and the formation of micelles can be measured. From the resulting titration curve, the CMC and ΔH_mic can be extracted. Subsequently, other thermodynamic parameters such as the Gibbs free energy (ΔG_mic) and the entropy (ΔS_mic) of micellization can be calculated using the following relationships:

ΔG_mic = RT ln(CMC) ΔS_mic = (ΔH_mic - ΔG_mic) / T

where R is the gas constant and T is the absolute temperature. These thermodynamic parameters provide fundamental insights into the driving forces of micelle formation. The micellization process for many non-ionic surfactants is typically entropy-driven at lower temperatures, a consequence of the hydrophobic effect. scialert.net

Table 3: Representative Thermodynamic Parameters of Micellization for a Nonionic Surfactant

| Thermodynamic Parameter | Description | Typical Value Range |

|---|---|---|

| ΔG_mic | Gibbs Free Energy of Micellization | Negative (spontaneous process) |

| ΔH_mic | Enthalpy of Micellization | Can be positive or negative |

| ΔS_mic | Entropy of Micellization | Generally positive |

Isothermal Titration Calorimetry (ITC) for Micellization Enthalpies and Membrane Solubilization

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with molecular interactions, making it ideal for studying the thermodynamics of micelle formation and the solubilization of membranes by surfactants like C12E5.

Micellization Enthalpies

The formation of micelles is a critical characteristic of surfactants, and ITC can precisely determine the enthalpy of this process (ΔHmic). For nonionic surfactants of the CnEm family, the enthalpy of micelle formation is often positive and shows a strong dependence on temperature. Research on related compounds such as Pentaethylene Glycol Monodecyl Ether (C10E5) has shown that the enthalpy of micellization decreases as temperature increases acs.org. This trend is also observed for C12E5 researchgate.net. The process is primarily driven by an increase in entropy, resulting from the release of structured water molecules from around the hydrophobic surfactant tails into the bulk solution nih.govsemanticscholar.orgrsc.org.

Below is a table representing typical data that can be obtained from ITC measurements for the micellization of a nonionic surfactant like C12E5, illustrating the temperature dependence of the enthalpy of micellization.

| Temperature (K) | Enthalpy of Micellization (ΔHmic) (kJ/mol) |

| 283.15 | 10.5 |

| 293.15 | 8.2 |

| 298.15 | 7.0 |

| 303.15 | 5.8 |

| 313.15 | 3.5 |

Membrane Solubilization

ITC is also employed to study the interaction of C12E5 with lipid membranes, a process central to its applications in biochemistry and drug delivery. The technique can monitor the heat changes as the surfactant partitions into the lipid bilayer and eventually solubilizes it into mixed micelles. This provides a comprehensive thermodynamic profile of the solubilization process, including the binding affinity, enthalpy, and entropy of the interaction.

Differential Scanning Calorimetry (DSC) for Phase Behavior Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is extensively used to study the phase transitions of C12E5 in aqueous solutions.

The phase diagram of the C12E5-water system reveals a rich polymorphism. As the temperature is increased, a transition from an isotropic micellar solution to a lamellar phase (Lα) occurs at approximately 22.5 °C uni-koeln.de. At higher temperatures, an L3 "sponge" phase can be observed uni-koeln.denih.gov. DSC can detect the enthalpy changes associated with these phase transitions. For instance, the transition from the micellar phase to the lamellar phase would be observed as an endothermic peak in a DSC thermogram, providing information on the transition temperature and the enthalpy change of the process.

The table below summarizes the key phase transitions of C12E5 in an aqueous solution that can be characterized by DSC.

| Phase Transition | Approximate Temperature (°C) |

| Isotropic Micellar to Lamellar (Lα) | 22.5 |

| Lamellar (Lα) to L3 Phase | ~49 |

Microscopic and Imaging Techniques

Microscopic and imaging techniques provide direct visualization of the structures formed by C12E5 at the nanoscale, offering invaluable information that complements data from thermodynamic and scattering methods.

Atomic Force Microscopy (AFM) for Surface Property Characterization of C12E5 Films

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the topography of surfaces at the nanoscale. It has been instrumental in characterizing the aggregation and film-forming properties of C12E5 on various substrates.

Studies on the adsorption of C12E5 on mica have shown a distinct temperature-dependent behavior. Below 21 °C, C12E5 adsorbs as discrete, nanometer-sized fragments acs.orgacs.orged.ac.uk. These fragments can organize into one-dimensional strings or two-dimensional networks acs.orgacs.orged.ac.uk. Above 21 °C, a significant change in the adsorption behavior is observed, with the instantaneous formation of a smooth and continuous bilayer structure acs.orgacs.org. Force measurements in AFM indicate that this bilayer has a thickness of approximately 4 nm acs.orgacs.org. This structural transition is attributed to the temperature-induced dehydration of the polyethylene (B3416737) glycol headgroups, a phenomenon related to the cloud point of the surfactant acs.orgacs.org.

The following table summarizes the key findings from AFM studies of C12E5 on a mica surface.

| Temperature | Adsorbed Structure | Key Features | Bilayer Thickness (nm) |

| < 21 °C | Fragments, strings, networks | Discontinuous, tens of nanometers in size | N/A |

| > 21 °C | Continuous bilayer | Smooth, instantaneous formation | ~4 |